molecular formula C12H10O4 B2637307 7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 670275-28-2

7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B2637307
CAS RN: 670275-28-2
M. Wt: 218.208
InChI Key: SVJUCZRXXOSNKR-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (DHCPC), also known as 7,8-dihydroxy-2,3-dihydrochromone, is a naturally occurring compound found in plants, fungi, and bacteria. It is a member of the class of compounds known as hydroxybenzophenones, which are important secondary metabolites in plants and have been studied for their potential medicinal properties. DHCPC is also known to have antioxidant, anti-inflammatory, and antifungal properties. Furthermore, it has been studied for its potential use as a pharmaceutical agent and for its potential applications in biotechnology.

Scientific Research Applications

Synthetic Protocols and Chemical Importance

Chromones and their derivatives, including structures similar to "7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one," are core components of secondary metabolites with considerable pharmacological significance. The synthetic protocols for such chromones, which are critical for producing biologically active compounds, involve various strategies such as Suzuki coupling reactions, radical-mediated cyclization, and Michael acceptor reactions with dicarbonyl compounds. These synthetic approaches are pivotal for creating complex molecules with potential biological applications (Mazimba, 2016).

Biological Activities and Applications

Chromones, including compounds structurally related to "this compound," are known for their wide range of physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are often attributed to their antioxidant properties, which allow them to neutralize active oxygen species and interrupt free radical processes that can lead to cell impairment and various diseases. Such properties make them valuable in exploring new therapeutic agents (Yadav et al., 2014).

Antioxidant Potential and Health Implications

The investigation into the antioxidant activity of coumarins, closely related to chromones, reveals their potential in mitigating oxidative stress by acting as free radical scavengers. This activity is crucial for developing treatments against various pathologies affecting brain and body functions, indicating the broad therapeutic promise of such compounds (Emili et al., 2020).

properties

IUPAC Name

7,8-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-9-4-8-6-2-1-3-7(6)12(15)16-11(8)5-10(9)14/h4-5,13-14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJUCZRXXOSNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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